Aprocitentan

Übersicht

Beschreibung

Aprocitentan, sold under the brand name Tryvio, is a medication used to treat hypertension (high blood pressure). It is a dual endothelin-1 antagonist that targets both endothelin A and endothelin B receptors . This compound was approved for medical use in the United States in March 2024 . It is the first endothelin receptor antagonist to be approved by the US Food and Drug Administration (FDA) to treat systemic hypertension .

Wissenschaftliche Forschungsanwendungen

Aprocitentan has several scientific research applications, including:

Chemistry: this compound is used in chemical research to study its interactions with various chemical reagents and its behavior under different reaction conditions.

Biology: In biological research, this compound is used to investigate its effects on cellular processes and its interactions with biological molecules.

Medicine: this compound is primarily used in medical research for the treatment of hypertension.

Industry: This compound is used in the pharmaceutical industry for the development of antihypertensive drugs.

Wirkmechanismus

Aprocitentan exerts its effects by antagonizing endothelin receptors A and B. Endothelin-1, a vasoconstrictor peptide, binds to these receptors, leading to various adverse effects such as inflammation, cell proliferation, fibrosis, and vasoconstriction . By inhibiting the binding of endothelin-1 to these receptors, this compound prevents these deleterious effects and lowers blood pressure . The molecular targets and pathways involved include the endothelin pathway, which plays a crucial role in the pathogenesis of hypertension .

Zukünftige Richtungen

Aprocitentan is currently under investigation in the PRECISION phase III trial for patients with resistant hypertension . The absolute blood pressure reductions with this compound are in the ranges established as a surrogate for reduction in cardiovascular morbidity in hypertension . Available data support the hypothesis that this new agent could expand our antihypertensive arsenal in resistant hypertension, making this compound an attractive candidate for further large-scale trials .

Biochemische Analyse

Biochemical Properties

Aprocitentan exerts its pharmacologic effects by antagonizing endothelin receptors A and B . These receptors play a crucial role in the pathogenesis of hypertension . This compound inhibits the protein endothelin-1 from binding to endothelin A and endothelin B receptors . Endothelin-1 mediates various adverse effects via its receptors, such as inflammation, cell proliferation, fibrosis, and vasoconstriction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the binding of endothelin-1 to its receptors, this compound prevents the deleterious effects of endothelin-1 overexpression, including endothelial dysfunction, vascular hypertrophy and remodeling, sympathetic activation, and increased aldosterone synthesis .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the protein endothelin-1 from binding to endothelin A and endothelin B receptors . This inhibition mitigates the hypertensive effects of endothelin-1 overexpression . The binding interactions with these biomolecules result in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In the PRECISION trial, this compound demonstrated superiority to placebo in reducing both sitting systolic and diastolic blood pressures . Most of the antihypertensive effect of this compound occurs within the first two weeks of treatment . It has also been observed that this compound has a long-lasting blood pressure decrease effect .

Dosage Effects in Animal Models

In animal models of hypertension, this compound induced a dose-dependent decrease in blood pressure . The effect was more pronounced in deoxycorticosterone acetate-salt rats (low renin model) than in spontaneously hypertensive rats (normal renin model) .

Metabolic Pathways

This compound is primarily metabolized by UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis . Following the administration of a single radiolabeled dose of this compound, approximately 52% of the dose was eliminated via urine (0.2% unchanged) and 25% via feces (6.8% unchanged) .

Transport and Distribution

This compound is highly bound to plasma proteins and is eliminated in both urine and feces . Its apparent volume of distribution is approximately 20 L . The concentrations of total radioactivity in whole blood were markedly lower compared to plasma .

Vorbereitungsmethoden

Aprocitentan can be synthesized through various synthetic routes. One method involves the preparation of a novel crystalline form of this compound, referred to as "Compound I" . The preparation method includes the following steps:

Synthesis of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through a series of chemical reactions.

Formation of Crystalline Form: The intermediate compounds are then subjected to specific reaction conditions to form the crystalline form of this compound.

Purification: The final product is purified to obtain the desired crystalline form with improved properties.

Analyse Chemischer Reaktionen

Aprocitentan undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions involve the replacement of specific functional groups in the molecule.

Hydrolysis: This compound can undergo hydrolysis to form different metabolites.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are various metabolites of this compound .

Vergleich Mit ähnlichen Verbindungen

Aprocitentan is unique compared to other similar compounds due to its dual antagonistic action on both endothelin A and endothelin B receptors. Similar compounds include:

Macitentan: An endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.

Bosentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.

This compound’s uniqueness lies in its ability to target both endothelin A and endothelin B receptors, providing a broader range of therapeutic effects .

Eigenschaften

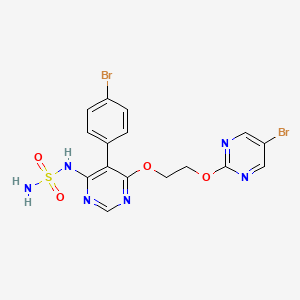

IUPAC Name |

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKULOVKANLVDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1103522-45-7 | |

| Record name | Aprocitentan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprocitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APROCITENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Aprocitentan is a potent, dual endothelin receptor antagonist (ERA) []. It binds to both endothelin A (ETA) and endothelin B (ETB) receptors, effectively blocking the binding of endothelin-1 (ET-1) []. This antagonism inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure []. The inhibitory potency ratio of this compound for ETA and ETB receptors is 1:16 [].

ANone: Unfortunately, the provided research articles do not disclose the specific spectroscopic data or detailed structural information like bond lengths and angles for this compound.

ANone: The research primarily focuses on the pharmaceutical aspects of this compound rather than its material properties. Therefore, information regarding its compatibility with specific materials or its stability under various environmental conditions is not available in these papers.

ANone: this compound is designed as an endothelin receptor antagonist and does not exhibit catalytic properties. Its primary function is to bind to ETA and ETB receptors and block the action of endothelin-1, not to catalyze chemical reactions.

A: While the provided research doesn't delve into specific computational modeling details, it's highly likely that computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies were employed during the drug discovery and development phases of this compound. Dose-response modeling was specifically utilized to determine the optimal doses for clinical development [].

A: this compound demonstrates favorable pharmacokinetics for once-daily dosing []. It reaches maximum plasma concentration within 3-4 hours and has an elimination half-life of around 48 hours []. The drug accumulates approximately 3-fold at steady state, achieved by Day 8 of dosing []. This compound is primarily metabolized via glucosidation and hydrolysis pathways []. It is predominantly eliminated in urine (52.1%) and feces (24.8%) [].

A: The long half-life of this compound contributes to its sustained blood pressure-lowering effects, as observed in clinical trials where blood pressure reduction was maintained over 32 weeks of treatment [, ]. The once-daily dosing regimen is convenient for patient adherence.

A: Preclinical studies in DOCA-salt rats (low-renin model) and spontaneously hypertensive rats (SHR, normal renin model) demonstrated this compound's efficacy in lowering blood pressure []. The drug showed greater potency in the low-renin model, suggesting its potential utility in specific hypertensive populations []. this compound also demonstrated synergistic effects with RAS blockers (valsartan and enalapril) in both models [].

A: this compound has been evaluated in various clinical trials, including the Phase 3 PRECISION study [, , , , , , , , , ]. This study demonstrated the efficacy of this compound as an add-on therapy in patients with resistant hypertension, achieving significant reductions in both office and ambulatory blood pressure measurements compared to placebo [, , , , , ]. The drug also showed a sustained effect on blood pressure control over 40 weeks of treatment [].

A: this compound has demonstrated a generally favorable safety profile in clinical trials [, , , ]. The most frequent adverse event observed was peripheral edema, particularly at higher doses, which could be managed with diuretics [, , , , ].

ANone: The provided research primarily focuses on the systemic effects of orally administered this compound. There is no mention of targeted drug delivery strategies for this compound.

ANone: The provided research does not highlight specific biomarkers for predicting this compound's efficacy or monitoring for adverse effects.

ANone: The research articles do not provide information regarding the environmental impact or degradation of this compound.

ANone: The research papers do not delve into specific details regarding the dissolution and solubility profiles of this compound.

ANone: Details regarding the validation of analytical methods for this compound are not provided in the research.

ANone: The articles do not provide specific information on the quality control and assurance processes for this compound.

ANone: The research does not discuss the immunogenicity of this compound.

A: A study investigating the potential drug-drug interaction of this compound with rosuvastatin, a substrate of the breast cancer resistance protein (BCRP) transporter, found no clinically relevant effects on rosuvastatin pharmacokinetics [].

A: Based on the metabolism data, this compound is unlikely to require dose adjustments when co-administered with drugs that are inhibitors or inducers of metabolizing enzymes, particularly cytochrome P450 enzymes [].

ANone: The research focuses on the pharmaceutical aspects and doesn't provide information on the biocompatibility or biodegradability of this compound.

A: this compound offers a novel mechanism of action compared to existing antihypertensive medications [, , ]. In clinical trials, it demonstrated comparable blood pressure-lowering effects to established agents like lisinopril []. Furthermore, this compound showed potential advantages in specific patient populations, such as those with resistant hypertension and older adults [, , , , ].

ANone: The research papers do not provide information regarding the recycling or waste management of this compound.

A: The development of this compound involved collaborations between pharmaceutical companies and research institutions. The PRECISION study, for example, was sponsored by Idorsia Pharmaceuticals Ltd. [].

A: The development of this compound involved contributions from various disciplines, including pharmacology, medicinal chemistry, clinical research, and biostatistics. For instance, understanding the pharmacological role of the endothelin system in hypertension and the development of selective and well-tolerated endothelin receptor antagonists required collaborative efforts across these fields [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)